Butyl Isovalerate is an ester commonly found in nature, particularly as a significant contributor to the aroma of various fruits. It belongs to the class of organic compounds known as carboxylic acid esters, characterized by a carboxyl group (-C(=O)O-) bonded to two alkyl or aryl groups. [, ]
In scientific research, Butyl Isovalerate is primarily studied for its role as a flavor and fragrance compound. It is also investigated for its potential as a bio-based pesticide due to its nematicidal properties. [, , ]
Isovaleric acid, the carboxylic acid component of butyl isovalerate, can be derived from both natural and synthetic sources. It is often produced through microbial fermentation processes or can be synthesized chemically. Butanol, on the other hand, is a common alcohol that can be sourced from petrochemical processes or through fermentation of sugars.
Butyl isovalerate falls under the category of esters in organic chemistry. Esters are generally classified based on their structure and the nature of their constituent acids and alcohols. In this case, it is a simple ester formed from a branched-chain carboxylic acid (isovaleric acid) and a linear alcohol (butanol).
The synthesis of butyl isovalerate can be achieved through various methods, with one notable approach being the use of ionic liquids as catalysts under microwave irradiation. This method offers several advantages, including enhanced reaction rates and yields.
A study demonstrated that butyl isovalerate could be synthesized with high efficiency by reacting isovaleric acid with butanol in the presence of an acidic ionic liquid catalyst. The optimal conditions for this reaction were identified as a molar ratio of butanol to isovaleric acid of 1.6:1, a microwave power of 500 W, and a temperature of 110 °C for 30 minutes. Under these conditions, a yield of 92.1% was achieved .
The primary reaction for synthesizing butyl isovalerate involves the esterification process between butanol and isovaleric acid. This reaction can be catalyzed by acids or bases, with ionic liquids providing an effective catalytic environment.
The esterification reaction can be summarized as follows:
This reversible reaction typically requires removal of water to drive the equilibrium towards product formation.
The mechanism for the formation of butyl isovalerate involves nucleophilic attack by the hydroxyl group of butanol on the carbonyl carbon of isovaleric acid. This step forms a tetrahedral intermediate, which subsequently collapses to release water and form the ester.
The efficiency of this reaction can be influenced by factors such as:
Butyl isovalerate finds various applications primarily due to its pleasant aroma:
Butyl isovalerate (CAS Registry Number 109-19-3) is an organic ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Its systematic IUPAC name is butyl 3-methylbutanoate, reflecting its structure: the esterification product of n-butanol and isovaleric acid (3-methylbutanoic acid). The condensed structure is CCCCOC(=O)CC(C)C, with the InChIKey AYWJSCLAAPJZEF-UHFFFAOYSA-N providing a unique chemical identifier [2] [5] [9]. Synonyms include isovaleric acid butyl ester, butyl isopentanoate, and butyl 3-methylbutyrate, which are frequently used in industrial contexts [2] [5].
Key Physical Properties:
Table 1: Fundamental Physicochemical Properties of Butyl Isovalerate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₉H₁₈O₂ | - |
Molecular Weight | 158.24 g/mol | - |
Density | 0.858–0.861 g/mL | 25°C |
Boiling Point | 175–176°C | 760 mmHg |
Refractive Index | 1.407–1.417 | 20°C / D line |
Flash Point | 59.4–62°C | Closed cup |
Vapor Pressure | 1.1 ± 0.3 mmHg | 25°C |
LogP (Partition Coefficient) | 3.18 | - |
Butyl isovalerate was first identified in the late 19th or early 20th century during investigations into the volatile compounds of fruits. Its natural occurrence is well-documented in botanical sources, particularly in Artocarpus heterophyllus (jackfruit), where it contributes significantly to the fruit’s characteristic sweet, fruity aroma [4]. Additional natural sources include apples, pears, honey, quince, and melons, where it functions as a key flavor-active volatile [9] [3].
The compound gained industrial prominence in the early 20th century with the growth of synthetic flavor chemistry. Its commercial synthesis began around the 1930s–1940s to meet demand from the food and fragrance sectors. A pivotal regulatory milestone was its inclusion in the U.S. Food and Drug Administration’s Generally Recognized as Safe (GRAS) list under FEMA 2218 and approval under 21 CFR 172.515, affirming its safety as a flavor additive [2] [6]. Regulatory bodies like JECFA (Joint FAO/WHO Expert Committee on Food Additives) further codified its purity and usage standards, solidifying its role in global food systems [4] [6].
Industrial Applications
Butyl isovalerate is indispensable across multiple industries due to its organoleptic profile—described as intensely fruity, sweet, and apple-like, detectable at concentrations as low as 10 ppm [4]. Key sectors include:
Perfumery: Imparts fruity top notes in cosmetics and fine fragrances. Adheres to International Fragrance Association (IFRA) guidelines [4].
Pharmaceuticals:Serves as an excipient to enhance drug solubility and stability. Its ester structure facilitates the synthesis of active pharmaceutical intermediates [2].
Agriculture:Incorporated into pesticide formulations to improve efficacy and biodegradability [2].
Emerging Biofuels:Investigated as a "drop-in" bio-renewable jet fuel blend due to favorable properties:
Table 2: Industrial Applications and Functional Roles of Butyl Isovalerate
Industry | Application | Function |
---|---|---|
Flavor & Fragrance | Fruit flavors, perfumes | Primary aroma compound |
Pharmaceuticals | Drug formulations | Solubility/stability enhancer |
Agriculture | Pesticide carriers | Biodegradable adjuvant |
Polymer Science | Plasticizers/resins | Ester-based intermediate |
Energy | Bio-jet fuel blends | Renewable component |
Academic Research Frontiers
The compound exemplifies the convergence of natural product chemistry and industrial innovation, with ongoing research expanding its utility in sustainable technologies [2] [4] [8].
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